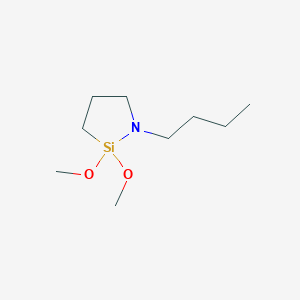
1-Butyl-2,2-dimethoxy-1,2-azasilolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Butyl-2,2-dimethoxy-1,2-azasilolidine” is an organic compound with the formula C9H21NO2Si . It is commonly a colorless liquid, but it may sometimes appear yellow . It has a molecular weight of 203.354 Da .
Synthesis Analysis
The synthesis of “this compound” can be achieved by reacting 1-aminobutane and silane dimethyl ether under appropriate conditions . A base catalyst, such as triflate or silane chloride, can be used to accelerate the reaction .Molecular Structure Analysis
The molecular structure of “this compound” consists of a silicon atom bonded to an oxygen atom and a nitrogen atom, forming a five-membered ring with two carbon atoms . The silicon atom is also bonded to two methoxy groups, and the nitrogen atom is bonded to a butyl group .Chemical Reactions Analysis
As a reagent in organic synthesis, “this compound” can be used as a reducing agent, catalyst, and ligand in organic synthesis reactions . It is also widely used in the synthesis and modification of polymers, the preparation of organometallic compounds, and organosilicon compounds .Physical And Chemical Properties Analysis
“this compound” has a density of 1.0±0.1 g/cm³ and a boiling point of 183.8±9.0 °C at 760 mmHg . Its vapor pressure is 0.8±0.4 mmHg at 25°C . The compound has a flash point of 65.0±18.7 °C . It has a polar surface area of 22 Ų .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- The study on thiocarbonyl ylides discusses reactions and stereochemical properties of certain derivatives, which might be relevant in understanding the reactivity of similar compounds, including 1-Butyl-2,2-dimethoxy-1,2-azasilolidine in organic synthesis (Kellogg, Noteboom, & Kaiser, 1976).
- Research on the practical one-step synthesis of ethynylglycine synthon from Garner's aldehyde could provide insights into synthetic methods that might be applicable to or modified for the synthesis of this compound (Meffre, Hermann, Durand, Reginato, & Riu, 2002).
Catalysis and Chemical Transformations
- The development of tungsten alkylidyne complexes for catalytic alkyne metathesis demonstrates the use of complex catalysts in organic synthesis, which might be relevant to reactions involving this compound (Lysenko, Daniliuc, Jones, & Tamm, 2013).
Photochemistry and Photocatalysis
- The study on tailoring flavins for visible light photocatalysis through [2+2] cycloadditions mediated by a flavin derivative highlights the potential of using specific chemical structures in photochemical applications, which could be an area where this compound might find use (Mojr, Svobodová, Straková, Neveselý, Chudoba, Dvořáková, & Cibulka, 2015).
Safety and Hazards
“1-Butyl-2,2-dimethoxy-1,2-azasilolidine” should be handled with care. It should be operated under suitable exhaust conditions to avoid inhalation of its vapors . Protective equipment, such as chemical protective glasses and gloves, should be used . It should be stored in a closed container, away from fire and oxidizing agents . The toxicity or irritation data of this compound is not clear, so appropriate safety measures should be taken when using it .
Propiedades
IUPAC Name |
1-butyl-2,2-dimethoxyazasilolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO2Si/c1-4-5-7-10-8-6-9-13(10,11-2)12-3/h4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXFDVVLNOFCHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC[Si]1(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
618914-44-6 |
Source


|
| Record name | N-n-Butyl-aza-2,2-dimethoxysilacyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[2-(diethylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2825327.png)

![2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2825329.png)

![2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2825332.png)
![2',3'-Dihydrospiro[azetidine-2,1'-indene]](/img/structure/B2825333.png)


![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2825338.png)
![2-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2825339.png)